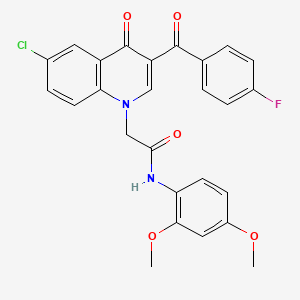![molecular formula C12H7ClF3N3S B2550879 3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 866143-92-2](/img/structure/B2550879.png)
3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of various precursors. For instance, sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate can react with heterocyclic amines and other reagents to yield a range of pyrazolo[1,5-a]pyrimidine compounds . Additionally, the interaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with 3-aminopyrazole leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives through selective displacement and cyclocondensation reactions .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using techniques such as X-ray diffractometry. The crystal structure analysis reveals inter- and intramolecular interactions that are crucial for understanding the compound's stability and reactivity. For example, the intramolecular interaction between pyrazole nitrogen and thienyl sulfur, as well as intermolecular interactions involving nitrogen and sulfur atoms, have been observed .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, expanding their utility. For instance, the diazotization and coupling of 3-amino-4,6-disubstituted-thieno[2,3-b]pyridines lead to the formation of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which can further react to form dyes . Moreover, the cyclocondensation of 1-phenyl-3-methyl-4-aryl-6-mercepto-4,5-dihydropyrazolo[3,4-d]pyrimidines with chloracetic acid results in the synthesis of pyrazolo[3,4-d]pyrimidines fused with thiazolidinones, which exhibit antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their substituents. The optical absorption and emission properties of these compounds have been studied in both solution and solid states, revealing that they absorb in the ultraviolet region and exhibit fluorescence. The thermal stability of these compounds has been assessed using thermogravimetric analysis, indicating that they have a single-step thermal decomposition profile with low thermal stability .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of thienopyrimidine derivatives, including processes that lead to the creation of structures similar to 3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. These compounds have been evaluated for antimicrobial activities, showing pronounced effects in this area. The methodologies involve annelation processes and reactions with various agents to produce compounds with potential antimicrobial properties (Bhuiyan et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been analyzed using X-ray diffractometry and theoretical study methods. This research provides insights into the crystal packing, intermolecular, and intramolecular interactions of compounds, aiding in the understanding of their chemical properties and potential applications (Frizzo et al., 2009).
Biochemical Interactions and Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, a related class, have shown to exhibit A1 adenosine receptor affinity, indicating potential for biochemical and pharmaceutical applications. These studies explore the substitution effects on receptor affinity, offering a foundation for developing compounds with targeted biological activities (Harden et al., 1991).
Polyheterocyclic Synthesis
The synthesis of derivatives through polyheterocyclic processes has also been investigated, with efforts to create pyrido and pyrazolyl derivatives among others. These syntheses contribute to the diversity of compounds available for further research and potential therapeutic applications (Elneairy et al., 2006).
Anticancer and Radioprotective Activities
Further studies have evaluated the anticancer and radioprotective activities of thieno[2,3-d]pyrimidine derivatives, showcasing the therapeutic potential of these compounds. Through structural modifications and synthesis of novel derivatives, research aims to discover compounds with enhanced biological activities (Alqasoumi et al., 2009).
properties
IUPAC Name |
3-chloro-2-methyl-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S/c1-6-10(13)11-17-9(12(14,15)16)5-7(19(11)18-6)8-3-2-4-20-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZIFOYXWZSECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2550798.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)
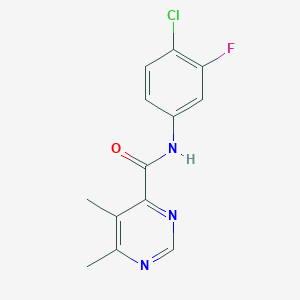
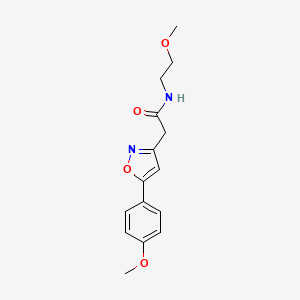
![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)
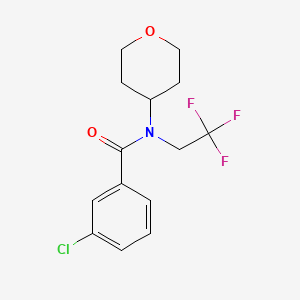
![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)
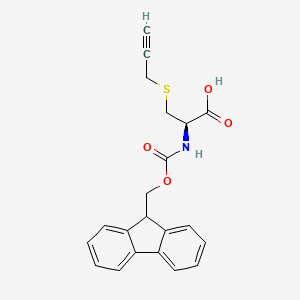
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)
![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
